molecular formula C15H13ClO B1302636 3-Chloro-3',4'-dimethylbenzophenone CAS No. 844884-97-5

3-Chloro-3',4'-dimethylbenzophenone

Cat. No.: B1302636
CAS No.: 844884-97-5
M. Wt: 244.71 g/mol
InChI Key: NGZPUFRJEQRALH-UHFFFAOYSA-N
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Description

3-Chloro-3’,4’-dimethylbenzophenone is an organic compound with the chemical formula C15H13ClO. It is a derivative of benzophenone, where the phenyl groups are substituted with chlorine and methyl groups. This compound is used in various chemical research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-3’,4’-dimethylbenzophenone typically involves the Friedel-Crafts acylation reaction. This reaction uses 3-chlorobenzoyl chloride and 3,4-dimethylbenzene (xylene) as starting materials. The reaction is catalyzed by a Lewis acid such as aluminum chloride (AlCl3) under anhydrous conditions. The general reaction scheme is as follows:

3-chlorobenzoyl chloride+3,4-dimethylbenzeneAlCl33-Chloro-3’,4’-dimethylbenzophenone+HCl\text{3-chlorobenzoyl chloride} + \text{3,4-dimethylbenzene} \xrightarrow{\text{AlCl3}} \text{3-Chloro-3',4'-dimethylbenzophenone} + \text{HCl} 3-chlorobenzoyl chloride+3,4-dimethylbenzeneAlCl3​3-Chloro-3’,4’-dimethylbenzophenone+HCl

Industrial Production Methods

In industrial settings, the production of 3-Chloro-3’,4’-dimethylbenzophenone follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The process involves careful control of temperature, pressure, and the use of high-purity reagents to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-3’,4’-dimethylbenzophenone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The chlorine atom can be substituted with other nucleophiles in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products

    Oxidation: Formation of 3-chloro-3’,4’-dimethylbenzoic acid.

    Reduction: Formation of 3-chloro-3’,4’-dimethylbenzyl alcohol.

    Substitution: Formation of various substituted benzophenones depending on the nucleophile used.

Scientific Research Applications

3-Chloro-3’,4’-dimethylbenzophenone is used in several scientific research applications, including:

    Chemistry: As an intermediate in the synthesis of more complex organic molecules.

    Biology: In studies involving the interaction of organic compounds with biological systems.

    Medicine: Potential use in the development of pharmaceuticals due to its unique chemical properties.

    Industry: Used in the production of polymers, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Chloro-3’,4’-dimethylbenzophenone involves its interaction with various molecular targets. The compound can act as an electrophile in chemical reactions, facilitating the formation of new chemical bonds. In biological systems, it may interact with enzymes or receptors, affecting their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Benzophenone: The parent compound without chlorine and methyl substitutions.

    3-Chlorobenzophenone: Similar structure but without the methyl groups.

    3,4-Dimethylbenzophenone: Similar structure but without the chlorine atom.

Uniqueness

3-Chloro-3’,4’-dimethylbenzophenone is unique due to the presence of both chlorine and methyl groups, which impart distinct chemical properties. These substitutions can influence the compound’s reactivity, stability, and interaction with other molecules, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

(3-chlorophenyl)-(3,4-dimethylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClO/c1-10-6-7-13(8-11(10)2)15(17)12-4-3-5-14(16)9-12/h3-9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGZPUFRJEQRALH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)C2=CC(=CC=C2)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30373911
Record name 3-Chloro-3',4'-dimethylbenzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30373911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

844884-97-5
Record name 3-Chloro-3',4'-dimethylbenzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30373911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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